molecular formula C18H29ClN4O3 B4631616 N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

Cat. No. B4631616
M. Wt: 384.9 g/mol
InChI Key: BQSRMNLINCFAPR-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known as ureas, which are characterized by the presence of a carbonyl group connected to two amine groups. The specific structure of this compound indicates potential biological activity, as seen in various urea derivatives.

Synthesis Analysis

Urea derivatives, including compounds similar to the one , are typically synthesized through reactions involving acylazides and amines, as seen in the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas (Song Xin-jian et al., 2006). Other methods may involve different starting materials but usually focus on forming the urea linkage through the interaction of an isocyanate or isothiocyanate group with an amine.

Molecular Structure Analysis

Urea derivatives often exhibit unique molecular structures. For instance, compounds like N-(2,5-Dimethoxyphenyl)-N'-(4-hydroxyphenethyl)urea exhibit planar structures with specific dihedral angles and hydrogen bonding patterns, which can influence their biological activity (Hyeong Choi et al., 2010).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. They can also exhibit properties like corrosion inhibition, as seen in 1,3,5-triazinyl urea derivatives (B. Mistry et al., 2011).

Physical Properties Analysis

The physical properties of urea derivatives like solubility, melting point, and crystalline structure are influenced by their molecular structure. Polymorphism is common, resulting in different crystalline forms with varied physical properties (Robin A Weatherhead-Kloster et al., 2005).

Scientific Research Applications

Urea Derivatives in Drug Design

Urea derivatives have been widely studied for their versatile bioactivities, making them an important functional group in drug design. They have been incorporated into small molecules displaying a broad range of bioactivities due to their unique hydrogen bonding capabilities. This includes modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules across various biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes (Jagtap et al., 2017).

Piperazine Derivatives for Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. This moiety can be found in a wide array of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, suggesting the flexibility and utility of piperazine-based structures in drug discovery (Rathi et al., 2016).

Chloro-Dimethoxyphenyl Compounds in Environmental and Health Applications

Compounds with chloro-dimethoxyphenyl functionalities have been explored for various environmental and health applications. For instance, chlorophenols (CPs), which share structural similarities with chloro-dimethoxyphenyl compounds, have been studied extensively for their occurrence, toxicity, and transformation in the environment. These studies have implications for understanding the environmental behavior of related compounds and their potential risks or benefits (Peng et al., 2016).

properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClN4O3/c1-4-6-22-8-10-23(11-9-22)7-5-20-18(24)21-15-12-14(19)16(25-2)13-17(15)26-3/h12-13H,4-11H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSRMNLINCFAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCNC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-2,4-dimethoxyphenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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